1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one
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Overview
Description
Preparation Methods
- As of now, specific synthetic routes and reaction conditions for WAY-325670-A remain undisclosed. Industrial production methods are also not widely documented.
- Researchers and manufacturers likely employ proprietary processes to synthesize this compound, emphasizing its novelty and potential applications.
Chemical Reactions Analysis
- Without explicit data, we can only speculate on the types of reactions WAY-325670-A might undergo. common reactions include oxidation, reduction, and substitution.
- Hypothetically, reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents) could play a role.
- The major products formed from these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- Despite the scarcity of information, we can explore potential applications:
Medicine: Investigate its pharmacological properties, potential therapeutic targets, and biological effects.
Chemistry: Assess its reactivity, stability, and interactions with other molecules.
Industry: Explore its use as a precursor for novel materials or as a building block in organic synthesis.
Mechanism of Action
- Elucidating the mechanism by which WAY-325670-A exerts its effects requires further investigation.
- Molecular targets and associated pathways remain undisclosed, emphasizing the need for dedicated research.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are challenging due to the limited available data.
- Researchers may need to explore related structures and evaluate their uniqueness in terms of reactivity, biological activity, and applications.
Biological Activity
1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22BrN2O. The compound contains a bromophenyl group and a methoxyphenyl piperazine derivative, which are key to its biological interactions. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Weight | 373.30 g/mol |
LogP | 3.087 |
Polar Surface Area | 40.31 Ų |
Hydrogen Bond Acceptors | 5 |
Antidepressant Effects
Research indicates that compounds containing piperazine structures often exhibit antidepressant properties. For instance, derivatives similar to this compound have shown efficacy in animal models of depression by modulating serotonin and norepinephrine levels in the brain. A study demonstrated that such compounds could significantly reduce depressive-like behaviors in rodents, suggesting potential as therapeutic agents for mood disorders .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anticancer Potential
Recent investigations into the anticancer effects of piperazine derivatives have highlighted their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, this compound has been reported to inhibit the proliferation of gastric cancer cells through the activation of apoptotic pathways .
Case Studies
Case Study 1: Antidepressant Evaluation
In a controlled study involving mice, researchers administered varying doses of the compound and assessed behavioral changes using the forced swim test and tail suspension test. Results indicated a dose-dependent reduction in immobility time, correlating with increased serotonin levels in the hippocampus .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted where the compound was tested against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL for Staphylococcus aureus, indicating significant antibacterial activity .
Case Study 3: Cancer Cell Line Studies
In vitro assays on gastric cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Properties
Molecular Formula |
C20H23BrN2O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-20-5-3-2-4-18(20)23-14-12-22(13-15-23)11-10-19(24)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3 |
InChI Key |
HYCKIBLPPBJWLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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